2-(Bromomethyl)-1,1-dimethoxycyclobutane 2-(Bromomethyl)-1,1-dimethoxycyclobutane
Brand Name: Vulcanchem
CAS No.: 2580189-38-2
VCID: VC4389531
InChI: InChI=1S/C7H13BrO2/c1-9-7(10-2)4-3-6(7)5-8/h6H,3-5H2,1-2H3
SMILES: COC1(CCC1CBr)OC
Molecular Formula: C7H13BrO2
Molecular Weight: 209.083

2-(Bromomethyl)-1,1-dimethoxycyclobutane

CAS No.: 2580189-38-2

Cat. No.: VC4389531

Molecular Formula: C7H13BrO2

Molecular Weight: 209.083

* For research use only. Not for human or veterinary use.

2-(Bromomethyl)-1,1-dimethoxycyclobutane - 2580189-38-2

Specification

CAS No. 2580189-38-2
Molecular Formula C7H13BrO2
Molecular Weight 209.083
IUPAC Name 2-(bromomethyl)-1,1-dimethoxycyclobutane
Standard InChI InChI=1S/C7H13BrO2/c1-9-7(10-2)4-3-6(7)5-8/h6H,3-5H2,1-2H3
Standard InChI Key GGIVEWFLPIQEHL-UHFFFAOYSA-N
SMILES COC1(CCC1CBr)OC

Introduction

2-(Bromomethyl)-1,1-dimethoxycyclobutane is a halogenated cyclobutane compound, specifically categorized under organobromine compounds due to the presence of a bromine atom. Its structure features a bromomethyl group attached to a cyclobutane ring, which is further substituted with two methoxy groups. This unique configuration contributes to its reactivity and applications in organic synthesis and medicinal chemistry .

Synthesis Methods

The synthesis of 2-(Bromomethyl)-1,1-dimethoxycyclobutane typically involves the bromination of 1,1-dimethoxycyclobutane. This process can be optimized using various methods to achieve high yields and purity. Parameters such as temperature, solvent choice, and reaction time are crucial for efficient synthesis. Continuous flow reactors may be employed to enhance production efficiency in industrial settings.

Applications in Organic Synthesis

2-(Bromomethyl)-1,1-dimethoxycyclobutane serves as a versatile building block in organic synthesis. Its reactivity makes it suitable for various chemical transformations, including nucleophilic substitution reactions. The compound's ability to act as a synthetic intermediate positions it as a valuable tool in medicinal chemistry for developing complex organic molecules.

Research Findings and Biological Activity

While specific biological activities of 2-(Bromomethyl)-1,1-dimethoxycyclobutane have not been extensively documented, its structural features suggest potential applications in medicinal chemistry. The presence of the bromomethyl group and methoxy substituents could influence interactions with biological targets, although detailed studies are needed to explore these possibilities.

Future Directions

Future research should focus on exploring the biological activity of 2-(Bromomethyl)-1,1-dimethoxycyclobutane and its derivatives. This could involve investigating its potential as a precursor for compounds with therapeutic applications, such as anticancer or metabolic disorder treatments. Additionally, optimizing synthesis conditions to improve yield and purity will be essential for large-scale applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator